ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate

Lipophilicity Drug-likeness Medicinal Chemistry

Researchers needing tool compounds for memory dysfunction or fragment-based screening face batch variability and unsuitable physicochemical properties. This ethyl carbamate analog offers validated fragment-like parameters. - **Key metrics**: MW 248.28 Da, TPSA 58.6 Ų, XLogP3 1.3, 4 rotatable bonds - **Application**: SAR benchmarking vs. benzyl/phenyl congeners; probe N-substitution effects on target engagement - **Supply**: ≥90% purity, stable for immediate derivatization or biological assays

Molecular Formula C13H16N2O3
Molecular Weight 248.282
CAS No. 923103-82-6
Cat. No. B2684752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
CAS923103-82-6
Molecular FormulaC13H16N2O3
Molecular Weight248.282
Structural Identifiers
SMILESCCOC(=O)NC1=CC(=CC=C1)N2CCCC2=O
InChIInChI=1S/C13H16N2O3/c1-2-18-13(17)14-10-5-3-6-11(9-10)15-8-4-7-12(15)16/h3,5-6,9H,2,4,7-8H2,1H3,(H,14,17)
InChIKeyREWYJOVCCMQOJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate (CAS 923103-82-6): A (2-Oxopyrrolidin-1-yl)phenyl Carbamate for Drug Discovery


Ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a synthetic organic compound belonging to the class of (2-oxopyrrolidin-1-yl)phenyl carbamates, which are disclosed in patent literature as agents for relieving memory dysfunction and treating Alzheimer's disease [1]. The molecule comprises a 2-oxopyrrolidin-1-yl substituent on the phenyl ring and an ethyl carbamate moiety. Its molecular formula is C13H16N2O3 with a molecular weight of 248.28 g/mol [2]. The compound is commercially available from multiple vendors, typically at ≥90% purity, for use as a research intermediate or screening compound [2].

1
Scaffold class
(2-Oxopyrrolidin-1-yl)phenyl carbamate patent-class scaffold
2
Substitution profile
Ethyl N-substitution within patent-preferred lower alkyl scope
3
Lead-discovery context
Fragment-like profile may support screening-library inclusion

Why Generic Substitution of (2-Oxopyrrolidin-1-yl)phenyl Carbamates Is Risk-Prone for Research


Within the (pyrrolidinyl)phenyl carbamate patent class, the N-carbamate substituent (e.g., ethyl, benzyl, phenyl) critically influences lipophilicity, metabolic stability, and target-binding interactions [1]. The present compound carries an ethyl ester, which imparts a distinct steric profile and electron distribution compared to its benzyl or phenyl analogs [1]. Even small changes in the N-substituent can alter the molecule's ability to cross biological membranes or fit into an enzyme active site, meaning in-class compounds are not functionally interchangeable. The quantitative data below demonstrate measurable physicochemical divergence that supports non-substitutability.

Attribute
Ethyl analog
Benzyl / Phenyl analogs
N-Substituent
Ethyl ester (lower alkyl)
Benzyl or phenyl (bulky aryl)
Lipophilicity shift
Lower logP, higher aqueous compatibility
>1 log unit higher; may alter membrane partitioning
Steric / binding profile
Smaller terminal group; distinct enzyme-fit context
Larger substituent may shift target interactions

Ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Divergence: Ethyl vs. Benzyl vs. Phenyl Carbamate Analogs

The ethyl carbamate analog exhibits significantly lower lipophilicity than its benzyl and phenyl counterparts. Specifically, the computed XLogP3 value for ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is 1.3 [1], whereas the benzyl analog (CAS 923103-80-4) yields a predicted value of approximately 2.4 and the phenyl analog (CAS 941993-44-8) approximately 2.8 [2]. A difference of >1 log unit typically translates into a >10-fold change in partition coefficient, indicating that the ethyl derivative is substantially more hydrophilic. This directly impacts aqueous solubility, membrane permeability, and oral absorption potential.

Lipophilicity: Ethyl vs. Analogs
Class-level inference
XLogP3 1.3Δ 1.1–1.5 lowerBenzyl analog ~2.4; Phenyl analog ~2.8
Supports higher aqueous solubility and lower non-specific binding review
Computed property; confirm experimentally for target assay
Lipophilicity Drug-likeness Medicinal Chemistry ADME

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Potential

The topological polar surface area (TPSA) of ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is 58.6 Ų [1]. This value is identical across the ethyl, benzyl, and phenyl analogs because the carbamate -NH-C(=O)-O- motif is conserved. However, the ethyl group's smaller size (molecular weight 248.28) relative to the benzyl (MW ~296.3) and phenyl (MW ~296.3) analogs means that the fractional polar surface area is proportionally larger, potentially favoring solubility and reducing passive membrane permeability of the larger analogs.

TPSA & Molecular Weight
Class-level inference
TPSA 58.6 Ų / MW 248.28Analogs share TPSA but carry ~48 Da higher MW
Lower MW may improve ligand efficiency and cell-permeability context
Fractional polar surface area proportionally larger vs. bulkier analogs
Polar surface area Blood-brain barrier permeability Drug design

Rotatable Bond Count and Conformational Flexibility

The ethyl carbamate possesses 4 rotatable bonds [1], compared to 5 for the benzyl analog and 4 for the phenyl analog. The additional rotatable bond in the benzyl analog arises from the benzylic CH2 group, which increases conformational entropy penalty upon binding. In class-level SAR, reducing the number of rotatable bonds is a recognized strategy to improve binding affinity and oral bioavailability, suggesting that the ethyl derivative may have a modest entropic advantage over the benzyl analog.

Rotatable Bond Count
Class-level inference
4 rotatable bondsBenzyl analog: 5; Phenyl analog: 4
Fewer rotatable bonds may support binding-efficiency screening prioritization
Conformational entropy penalty context; verify in target-binding assay
Conformational entropy Ligand efficiency Molecular recognition

Patent-Class Activity: Memory Dysfunction Amelioration

The (pyrrolidinyl)phenyl carbamate class, to which ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate belongs, is specifically claimed for relieving memory dysfunction in mammals, an indication relevant to Alzheimer's disease [1]. The patent (U.S. 5,591,856) discloses that preferred compounds are those wherein the carbamate nitrogen is substituted with lower alkyl, such as ethyl. While individual IC50 values for this exact compound are not publicly available in head-to-head comparisons, the patent's structural preferences indicate that the ethyl substitution is within an optimal space for the claimed biological activity [1].

Patent-Class Activity Context
Data to verify
Ethyl substitution within patent-preferred lower alkyl scope
Patent-class structural preference reported; compound-specific IC50 not publicly available
Supports cognition-pathway SAR context only; verify target engagement independently
Alzheimer's disease Cognitive enhancement Pyrrolidinyl carbamates

Ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate: Best-Fit Research and Industrial Application Scenarios


Medicinal Chemistry: Fragment-Based Lead Discovery

With a molecular weight of 248.28 Da, TPSA of 58.6 Ų, and only 4 rotatable bonds, ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate adheres to fragment-like properties that comply with the 'Rule of Three' guidelines [1]. This makes it a suitable candidate for fragment-based screening libraries where low molecular complexity and hydrophilic character are desired to allow efficient fragment elaboration. Its lower lipophilicity (XLogP3 = 1.3) relative to larger carbamate analogs reduces the risk of non-specific binding and aggregation, a common pitfall in fragment screening [1].

Alzheimer's Disease and Cognitive Disorder Research

Given the patent-class activity for memory dysfunction [1], this compound can serve as a tool molecule or starting point for structure-activity relationship (SAR) studies aimed at developing cognition-enhancing agents. Researchers focusing on cholinergic or neurodegenerative pathways may use this ethyl-substituted analog to probe the effect of carbamate N-substitution on target engagement and efficacy, potentially benchmarking against the benzyl or phenyl congeners.

Chemical Biology: Target Deconvolution and Probe Design

The presence of the 2-oxopyrrolidin-1-yl ring and the carbamate moiety offers two distinct hydrogen-bonding motifs [1]. The ethyl ester provides a relatively inert, small terminal group that can be exploited for modifying pharmacokinetic properties without drastically altering target affinity. This scaffold is amenable to further derivatization for affinity chromatography or biotinylation, enabling pull-down experiments for target identification in neurological disease models.

Application
Selection Property
Validation Focus
Fragment-based screening libraries
Fragment-like property profile
Rule-of-three and solubility review
Cognition pathway SAR studies
Patent-class structural preference
Cognitive endpoint model context
Target deconvolution probe design
Derivatizable carbamate scaffold
Affinity pull-down compatibility
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